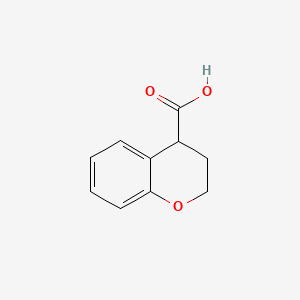

Chroman-4-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWHTTALQBHDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920844 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112605-33-1, 20426-80-6 | |

| Record name | Chroman-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112605331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of Chroman 4 Carboxylic Acid and Analogues

Contemporary Synthetic Approaches to the Chroman-4-one Core Featuring Carboxylic Acid Moieties

The chroman-4-one framework is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. nih.govnih.gov Consequently, the development of efficient synthetic routes to this core structure, especially with appended carboxylic acid groups or their precursors, is of significant interest in medicinal and synthetic chemistry. researchgate.netbohrium.com While traditional methods like the intramolecular oxa-Michael addition or condensation reactions of o-hydroxyacetophenones exist, recent advancements have centered on cascade radical cyclization protocols. researchgate.netresearchgate.net These modern strategies often utilize readily available starting materials, such as 2-(allyloxy)arylaldehydes, and various radical precursors to construct the chroman-4-one skeleton in a single, efficient step. researchgate.netresearchgate.net Among the most powerful of these are decarboxylative radical annulation reactions, where different classes of carboxylic acids serve as the source for radicals that initiate the cascade cyclization, directly installing functional complexity at the C3 position of the chroman-4-one ring. researchgate.netmdpi.com

Radical-Initiated Cascade Cyclization Protocols

Radical-initiated cascade cyclizations have emerged as a robust and elegant strategy for assembling 3-substituted chroman-4-ones. researchgate.netresearchgate.net This approach typically involves the generation of a radical species that adds to the alkene moiety of a precursor like an o-(allyloxy)arylaldehyde. The resulting radical then undergoes an intramolecular cyclization onto the aldehyde group, which, after subsequent steps, yields the chroman-4-one product. bohrium.com The power of this methodology lies in its ability to form multiple bonds in a single operation from simple starting materials. beilstein-journals.org The radicals that initiate this cascade can be generated from a diverse range of precursors, including various types of carboxylic acids, through processes facilitated by photocatalysis or chemical oxidants. beilstein-journals.orgnih.govacs.org

Photocatalytic Strategies in Chroman-4-one Synthesis

Visible-light photoredox catalysis has become a powerful tool for the synthesis of chroman-4-ones, offering mild, environmentally benign, and highly efficient reaction conditions. researchgate.netacs.org These methods harness the energy of visible light to initiate radical processes that would otherwise require harsh reagents or high temperatures. nih.gov A common approach involves the photocatalytic, external radical-initiated cascade cyclization of o-(allyloxy)arylaldehydes. nih.gov For instance, using fac-Ir(ppy)₃ as a photocatalyst under blue LED irradiation, 3-substituted chroman-4-ones can be synthesized via a tandem radical addition/cyclization of alkenyl aldehydes. researchgate.netacs.org This protocol demonstrates a broad substrate scope and good functional group tolerance. acs.orgnih.gov

In a notable development, a photocatalytic, doubly decarboxylative Giese reaction was established for synthesizing 2-substituted-chroman-4-ones. nih.govrsc.org This reaction couples chromone-3-carboxylic acids with N-(acyloxy)phthalimides, which serve as alkyl radical precursors, under visible light irradiation. nih.govrsc.org The process involves two distinct decarboxylation events, highlighting a novel application of free carboxylic acid-activated olefins in a radical transformation. nih.gov Iron catalysis has also been leveraged in the photoredox decarboxylative radical cyclization of carboxylate salts with 2-(allyloxy)benzaldehydes to produce chroman-4-one derivatives, presenting a sustainable approach using an inexpensive catalyst. acs.org

| Entry | Photocatalyst | Radical Precursor | Substrate | Product Yield | Reference |

| 1 | fac-Ir(ppy)₃ | Ethyl α-bromoacetate | o-(allyloxy)benzaldehyde | Good | researchgate.net |

| 2 | Not specified | N-(acyloxy)phthalimides | Chromone-3-carboxylic acids | Good to High | rsc.org, nih.gov |

| 3 | FeCl₃ | Pivalic acid (as salt) | 2-(allyloxy)benzaldehyde | 83% | acs.org |

| 4 | fac-Ir(ppy)₃ | Dimethyl dicarbonate (B1257347)/Benzoic Acid | Methacrylamides | High | nih.gov |

Decarboxylative Radical Annulation Utilizing Carboxylic Acid Precursors

Decarboxylative radical annulation represents a highly effective method for synthesizing functionalized chroman-4-ones. mdpi.com This strategy uses various carboxylic acids as readily available and stable radical precursors. nih.gov The carboxylic acid is decarboxylated to generate a carbon-centered radical, which then engages in a cascade cyclization with substrates like 2-(allyloxy)arylaldehydes. mdpi.comnih.gov This approach has been successfully applied using α-oxocarboxylic acids, aliphatic and aromatic carboxylic acids, and halogenated carboxylic acids, demonstrating its versatility. mdpi.comacs.org

The use of α-oxocarboxylic acids as precursors for acyl radicals in the synthesis of chroman-4-ones has been well-established. mdpi.com These compounds are stable, easy to handle, and can be effectively decarboxylated to generate the necessary radical species. organic-chemistry.orgnih.gov In a pioneering study, a silver-catalyzed cascade decarboxylative cyclization between 2-(allyloxy)arylaldehydes and α-oxocarboxylic acids was reported to produce carbonyl-incorporated chroman-4-ones. mdpi.comresearchgate.net This reaction proceeds under mild conditions and provides access to a range of 3-acyl-chroman-4-one derivatives.

Another significant advancement is the iridium photoredox-catalyzed decarboxylative 1,4-addition of 2-oxo-2-(hetero)arylacetic acids to various Michael acceptors, which formally generates acyl anion equivalents via radical decarboxylation. organic-chemistry.orgsemanticscholar.org While not directly forming a chroman-4-one in one step, the resulting γ-carbonyl compounds are valuable intermediates. More directly, oxamic acids (a type of α-oxocarboxylic acid derivative) have been used in a (NH₄)₂S₂O₈-mediated protocol for the intermolecular radical decarboxylative cyclization with 2-(allyloxy)arylaldehydes. mdpi.comnih.gov This metal-free approach generates carbamoyl (B1232498) radicals that lead to diverse amide-functionalized chroman-4-ones. bohrium.commdpi.com A photosensitiser-free photocatalytic method has also been developed using benzoyl peroxide (BPO) and visible light to generate carbamoyl radicals from oxamic acids for the same transformation. bohrium.com

| Entry | Catalyst/Mediator | Carboxylic Acid Precursor | Substrate | Key Product Feature | Reference |

| 1 | Silver Nitrate (B79036) | α-Oxocarboxylic acids | 2-(allyloxy)arylaldehydes | 3-Acyl group | mdpi.com |

| 2 | (NH₄)₂S₂O₈ | Oxamic acids | 2-(allyloxy)arylaldehydes | 3-Carbamoyl group | mdpi.com, nih.gov |

| 3 | Visible light/BPO | Oxamic acids | 2-(allyloxy)arylaldehydes | 3-Carbamoyl group | bohrium.com |

| 4 | Ir(ppy)₃ | 2-methoxy-2-oxoacetic acid | 2-(allyloxy)benzaldehyde | 3-Methoxycarbonylmethyl group | nih.gov, mdpi.com |

The scope of decarboxylative radical annulation extends to the use of common aliphatic and aromatic carboxylic acids. acs.orgnih.gov These readily available and inexpensive starting materials serve as sources for alkyl and aryl radicals, respectively. beilstein-journals.orgacs.org A sustainable, iron-catalyzed photocatalytic method utilizes various aliphatic carboxylic acids (as their carboxylate salts) to react with o-(allyloxy)arylaldehydes. acs.org This process is efficient at room temperature, tolerates a wide range of functional groups, and shows that tertiary carboxylic acids exhibit better reactivity than secondary ones. acs.org

Silver nitrate has also been employed to catalyze the cascade decarboxylation-cyclization of aliphatic acids with 2-(allyloxy)arylaldehydes, yielding alkylated chroman-4-ones. mdpi.com Furthermore, a visible-light photoredox-neutral approach has been developed for the acylarylation of alkenes using aromatic carboxylic acids. nih.gov In this method, the carboxylic acid is transiently converted into a reactive mixed anhydride (B1165640) with dimethyl dicarbonate (DMDC). nih.gov This intermediate is then reduced by the photocatalyst to generate an acyl radical, which subsequently undergoes cyclization, providing a mild and energy-efficient route to valuable heterocyclic compounds. nih.gov

| Entry | Catalyst/Mediator | Carboxylic Acid Type | Substrate | Product Yield Range | Reference |

| 1 | FeCl₃/Visible Light | Aliphatic (tertiary, secondary) | o-(allyloxy)arylaldehydes | 50-83% | acs.org |

| 2 | AgNO₃ | Aliphatic | 2-(allyloxy)arylaldehydes | Not specified | mdpi.com |

| 3 | fac-Ir(ppy)₃/Visible Light | Aromatic (via anhydride) | Methacrylamides | High | nih.gov |

The introduction of fluorine atoms or other halogens into the chroman-4-one scaffold can significantly modulate the biological properties of the molecule. innovations-report.com Decarboxylative radical cyclization provides a direct route for this purpose. An iridium-catalyzed cascade decarboxylative radical annulation of 2-(allyloxy)arylaldehydes with difluoroacetic acid has been developed to synthesize difluoroacetyl-substituted chroman-4-ones. mdpi.com This method exemplifies the direct incorporation of a fluorinated moiety using a corresponding halogenated carboxylic acid precursor.

While direct decarboxylative bromination of aromatic carboxylic acids has been a longstanding challenge, recent methods have emerged, although their application in cascade cyclizations to form halogenated chromanones is a developing area. nih.gov A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids via ligand-to-metal charge transfer has been reported, which can generate bromo- or iodo(hetero)arenes through an atom transfer pathway. princeton.edu The development of methods to directly convert C-H bonds in carboxylic acids to C-F bonds further expands the toolkit for creating fluorinated molecules, which could be adapted as precursors for these cyclizations. innovations-report.comorganic-chemistry.org

Oxamic Acid Pathways to Carbamoylated Chroman-4-ones

A notable advancement in the synthesis of carbamoylated chroman-4-ones involves a metal-free, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids. bohrium.commdpi.com This approach is triggered by the generation of carbamoyl radicals from oxamic acids, which then undergo a decarboxylative radical cascade cyclization. bohrium.comresearchgate.netnih.gov The process is typically mediated by an oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8) and proceeds under metal-free conditions. bohrium.commdpi.com

This methodology demonstrates high functional group tolerance and a broad substrate scope, affording a variety of amide-containing chroman-4-one scaffolds. bohrium.comresearchgate.net The reaction is efficient and straightforward, providing a practical route to these valuable compounds. bohrium.commdpi.comnih.gov A photosensitiser-free photocatalytic method has also been developed, using visible light and benzoyl peroxide (BPO) to generate carbamoyl radicals from oxamic acids, further enhancing the green credentials of this pathway. bohrium.com

General Procedure for the Preparation of Carbamoylated Chroman-4-ones: To a solution of 2-(allyloxy)arylaldehyde (0.3 mmol) and oxamic acid (0.9 mmol) in dimethyl sulfoxide (B87167) (DMSO) (2 mL), ammonium persulfate (1.2 mmol) is added. The mixture is stirred at 60 °C under a nitrogen atmosphere for approximately 12 hours. mdpi.com

Oxalate-Derived Alkoxycarbonylation Reactions

A convenient and practical method for synthesizing ester-containing chroman-4-ones utilizes a cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions. mdpi.comnih.gov This reaction is believed to involve an alkoxycarbonyl radical, which is generated through the decarboxylation of oxalates in the presence of an oxidant like ammonium persulfate. mdpi.comnih.gov The oxalates themselves can be readily prepared from the condensation of alcohols with oxalyl chloride, followed by in situ hydrolysis. mdpi.comnih.gov

This approach avoids the use of toxic carbon monoxide and high-pressure equipment often associated with traditional alkoxycarbonylation methods. mdpi.com The reaction exhibits good functional group tolerance and provides a direct strategy for introducing an ester group into the chroman-4-one scaffold. mdpi.com

Key Features of Oxalate-Derived Alkoxycarbonylation:

Metal-free conditions: Enhances the environmental friendliness of the synthesis. mdpi.com

Readily available starting materials: Oxalates are easily prepared from common alcohols. mdpi.com

Direct introduction of ester functionality: Circumvents the need for pre-functionalized substrates. mdpi.com

Giese Reaction Applications for Chroman-4-one Derivatives

The Giese reaction, a radical-based carbon-carbon bond-forming reaction, has been adapted for the synthesis of chroman-4-one derivatives. A notable example is a doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones. rsc.orgrsc.org This process involves the reaction of chromone-3-carboxylic acids with alkyl radical precursors, such as N-(acyloxy)phthalimides, under visible light irradiation. rsc.orgrsc.orgresearchgate.net

The reaction proceeds through two independent decarboxylation events. rsc.orgrsc.org The first decarboxylation initiates the catalytic cycle, and the second completes the process. rsc.orgrsc.org This method provides access to biologically relevant 2-substituted-chroman-4-ones in good to high yields under mild conditions. rsc.org The use of visible light and a photoredox catalyst makes this a modern and sustainable approach. rsc.orgrsc.org

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. numberanalytics.comnih.gov These reactions are characterized by high atom economy, efficiency, and the ability to generate molecular diversity. numberanalytics.comnih.gov

Michael Addition-Driven Convergent Syntheses

A Michael addition-driven four-component reaction has been developed for the derivatization of chromones, leading to the synthesis of 4-oxochroman-2-carboxamides. rsc.org This one-pot protocol strategically suppresses the competing Ugi four-component reaction without the need for a catalyst. rsc.org The reaction can be expanded to synthesize tetrazole-substituted chromones by replacing the carboxylic acid component with trimethylsilyl (B98337) azide (B81097) (TMSN3). rsc.org The Michael addition, or conjugate addition, is a thermodynamically controlled reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.org

Ugi-Type Multicomponent Assemblages for Chroman-4-one Derivatives

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgtechniques-ingenieur.fr While direct applications for the synthesis of the core chroman-4-carboxylic acid are less common, variations and post-Ugi modifications are employed to generate related heterocyclic structures. researchgate.net For instance, Ugi adducts can undergo subsequent cyclization reactions to form various N-heterocycles. researchgate.net The Ugi reaction is known for its high atom economy and the ability to rapidly generate libraries of complex molecules. wikipedia.orgnih.gov The mechanism involves the formation of an imine, which is then protonated and attacked by the isocyanide, followed by nucleophilic addition of the carboxylate and a final Mumm rearrangement. wikipedia.org

Other Atom-Economical Multicomponent Strategies

Beyond specific named reactions, the development of atom-economical multicomponent strategies remains a key goal in green chemistry. jocpr.com The principle of atom economy focuses on maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. jocpr.com Addition reactions are inherently atom-economical as they combine reactants to form a single, larger product without the loss of atoms. jocpr.com

For the synthesis of chroman-4-one derivatives, various strategies are being explored that adhere to these principles. These include catalytic processes that enable the use of simple, readily available starting materials and minimize the need for stoichiometric reagents. nih.gov The development of such green and efficient methods is crucial for the sustainable production of these important pharmaceutical scaffolds. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to the prevalence of the chiral chroman scaffold in biologically active molecules. Stereoselective and asymmetric methodologies are crucial for accessing single enantiomers, which often exhibit distinct pharmacological profiles. These advanced strategies can be broadly categorized into enantioselective catalysis, diastereoselective routes, biocatalytic methods, and chiral resolution.

Enantioselective Catalysis for Chiral Chroman Systems

Enantioselective catalysis involves the use of a substoichiometric amount of a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer. This approach is highly efficient and atom-economical. For the synthesis of chiral chroman systems, both organocatalysis and transition metal catalysis have proven to be powerful tools.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. A prominent strategy for synthesizing chiral chromans is the intramolecular oxy-Michael addition. rsc.org In this approach, a phenol (B47542) derivative containing an α,β-unsaturated carbonyl moiety undergoes cyclization, with the chirality being induced by a bifunctional organocatalyst.

Cinchona alkaloid-based catalysts, which possess both a basic amine site (e.g., a quinuclidine (B89598) nitrogen) to deprotonate the phenolic hydroxyl group and a hydrogen-bond donor site (e.g., a urea (B33335) or thiourea (B124793) group) to activate the Michael acceptor, are particularly effective. rsc.orgyoutube.com The catalyst forms a complex with the substrate, orienting it in a chiral pocket and facilitating the intramolecular attack of the phenoxide onto the enone system from a specific face, thereby controlling the stereochemistry of the newly formed chiral center at the C2 position. While many examples focus on chroman-4-one precursors, this methodology is directly applicable to substrates that would yield this compound derivatives, such as by using an α,β-unsaturated ester as the Michael acceptor. Proline and its derivatives are also foundational organocatalysts, capable of forming chiral enamines that can participate in various asymmetric reactions to build the chroman core. youtube.com

The development of organocatalyzed enantioselective methods for synthesizing helically chiral molecules has also been reported, demonstrating the power of catalysts to control complex stereochemical features. nih.gov

Table 1: Organocatalytic Approaches for Chiral Chroman Synthesis

| Catalyst Type | Reaction Type | Substrate | Key Feature |

| Cinchona Alkaloid-Urea | Intramolecular oxy-Michael Addition | Phenol with (E)-α,β-unsaturated ketone/ester | Bifunctional activation of nucleophile and electrophile. rsc.org |

| Proline | Aldol / Michael Reactions | Aldehydes/Ketones | Formation of a transient chiral enamine intermediate. youtube.com |

| Chiral Phosphoric Acid | Povarov Reaction / Aromatization | --- | Used for enantioselective synthesis of related azahelicenes. nih.gov |

Transition metal catalysis offers a complementary set of tools for asymmetric synthesis, often enabling reactions that are not feasible with other methods. For the construction of chiral chromans, palladium-catalyzed reactions have been particularly noteworthy.

An enantioselective intramolecular allylic C-H oxidation has been developed to generate optically active chromans. acs.org This reaction, facilitated by the cooperative catalysis of a palladium complex with a chiral phosphoramidite (B1245037) ligand and a carboxylic acid co-catalyst, transforms an achiral allylic phenol substrate into a chiral chroman. The mechanism is believed to involve a palladium-catalyzed allylic C-H activation followed by an asymmetric allylic alkoxylation, where the chiral ligand dictates the facial selectivity of the nucleophilic attack by the phenol. acs.org

Furthermore, decarboxylative reactions, which form a new bond while extruding carbon dioxide, have emerged as a useful strategy. nih.gov For instance, a doubly decarboxylative Michael reaction between chromone-3-carboxylic acids and pyridylacetic acid has been shown to produce substituted chroman-4-ones. nih.gov While this specific example is not asymmetric, the principle could be adapted to an enantioselective variant by employing a chiral transition metal catalyst capable of controlling the stereochemistry of the protonation or addition step. Rhodium-catalyzed C-H insertion reactions also represent a powerful method for creating complex carbocycles with high enantioselectivity. chemrxiv.org

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Chromans

| Metal/Ligand System | Reaction Type | Mechanistic Highlight | Ref. |

| Palladium / Chiral Phosphoramidite | Intramolecular Allylic C-H Oxidation | Asymmetric allylic alkoxylation following C-H activation. | acs.org |

| Rhodium / Chiral Ligand | C-H Insertion | Enantioselective insertion of a donor/donor carbene. | chemrxiv.org |

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to control the relative stereochemistry between two or more newly formed stereocenters. This is often achieved by using a substrate that already contains a chiral center, which then directs the stereochemical outcome of subsequent transformations.

A notable example is the diastereoselective formal synthesis of Berkelic Acid, which features a complex chroman spiroketal core. nih.gov The strategy involved an inverse demand Diels-Alder reaction between an o-quinone methide (o-QM) intermediate and a chiral exocyclic enol ether. The inherent chirality of the enol ether guided the cycloaddition to afford the chroman core with high diastereoselectivity. Subsequent steps, including spiroketal equilibration and intramolecular benzylic oxidation, also proceeded with excellent stereocontrol, ultimately leading to a key intermediate in the synthesis of the natural product. nih.gov Such strategies, where existing stereochemistry dictates the formation of new stereocenters, are fundamental to the synthesis of complex molecules containing the this compound motif.

Biocatalytic Approaches and Enzymatic Kinetic Resolutions

Biocatalysis leverages enzymes as highly efficient and stereoselective catalysts for organic synthesis, often under mild, environmentally friendly conditions. For accessing chiral chromanols, which are direct precursors to chroman-4-carboxylic acids, the enzymatic reduction of the corresponding chroman-4-one is a key strategy.

Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. frontiersin.org In a kinetic resolution (KR) process, one enantiomer of a racemic chroman-4-one is reduced much faster than the other, allowing for the separation of a chiral alcohol and the unreacted ketone enantiomer. However, this method is limited to a theoretical maximum yield of 50% for each product. frontiersin.org

A more advanced approach is dynamic kinetic resolution (DKR). In DKR, the enzymatic reduction is coupled with a racemization catalyst (either chemical or another enzyme) that continuously interconverts the ketone enantiomers. This allows the enzyme to theoretically convert the entire racemic starting material into a single enantiomer of the desired alcohol product, achieving yields approaching 100%. frontiersin.org This biocatalytic reduction provides an efficient route to enantiopure chromanols, which can then be oxidized to the target this compound.

Chiral Resolution Techniques for this compound Stereoisomers

When a racemic mixture of this compound is synthesized, it must be separated into its constituent enantiomers through a process known as chiral resolution. wikipedia.org

The most established method for resolving racemic carboxylic acids is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base, such as brucine, strychnine, or a synthetic amine like a phenylglycine alkyl ester. libretexts.orggoogle.com The resulting salts, (R-acid)•(R-base) and (S-acid)•(R-base), are diastereomers and thus have different physical properties, most importantly, different solubilities. libretexts.org This difference allows one diastereomeric salt to be selectively crystallized from the solution. numberanalytics.com After separation, the pure enantiomer of the carboxylic acid is recovered by treating the salt with a strong acid to liberate it from the chiral resolving agent. wikipedia.org

Another powerful technique is chiral chromatography. numberanalytics.comnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of this compound. The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation on both analytical and preparative scales. nih.gov

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Type | Example | Principle of Separation | Ref. |

| Natural Alkaloids | Brucine, Quinine | Formation and fractional crystallization of diastereomeric salts. | libretexts.org |

| Synthetic Chiral Amines | (-)-Phenylglycine ethyl ester | Formation and fractional crystallization of diastereomeric salts. | google.com |

| Chiral Acids | (+)-Camphor-10-sulfonic acid | Used to resolve racemic bases, applying the same principle. | libretexts.org |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly prioritizes methodologies that are environmentally benign, atom-economical, and energy-efficient. The synthesis of the chroman-4-one core, a close analogue and precursor to this compound, has been a fertile ground for the application of green chemistry principles, leading to the development of novel redox-neutral, metal-free, and light-driven reactions.

Redox-neutral reactions represent a highly efficient synthetic strategy as they avoid the use of stoichiometric oxidants or reductants, which often generate wasteful byproducts. chemrxiv.orgrsc.org In the context of chroman synthesis, visible-light-driven photoredox-neutral processes have been developed. nih.govfrontiersin.org One such strategy involves the alkene acylarylation of alkenoic acids with cyanoarenes. nih.govfrontiersin.org This method enables the synthesis of 3-(arylmethyl)chroman-4-ones without the need for external oxidants or metal catalysts. nih.govfrontiersin.org The process is initiated by a phosphoranyl radical-mediated acyl radical generation, followed by a cyclization and radical-radical coupling sequence. nih.gov

Another approach leverages dual metal photoelectrocatalysis for the redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids. rsc.org While not directly applied to this compound itself, this principle of integrating photocatalysis with electrocatalysis to achieve redox neutrality for challenging transformations showcases a promising future direction. rsc.orgproquest.com Photocatalyzed redox-neutral decarboxylative alkylation has also been achieved by coupling N-hydroxyphthalimide (NHPI) esters with heteroaryl methanamines, where a copper complex acts as the photocatalyst to generate radical intermediates that combine to form new carbon-carbon bonds. rsc.org

Table 1: Examples of Redox-Neutral Synthesis of Chroman-4-one Derivatives

| Starting Materials | Reaction Type | Key Features | Product Class | Citation |

|---|---|---|---|---|

| Alkenoic Acid + Cyanoarene | Visible-light photoredox-neutral alkene acylarylation | Metal-free, oxidant-free, 3DPAFIPN photocatalyst | 3-(Arylmethyl)chroman-4-ones | nih.govfrontiersin.org |

| Heteroaryl methanamines + NHPI esters | Photocatalyzed decarboxylative alkylation | Redox-neutral, Copper photocatalyst | Alkylated heteroaromatics | rsc.org |

The elimination of transition metals from synthetic protocols is a key goal of green chemistry, as it circumvents issues of cost, toxicity, and contamination of the final products. Significant progress has been made in the metal-free synthesis of chroman-4-one derivatives.

One prominent metal-free approach involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. researchgate.net This strategy can be triggered by various radical precursors under metal-free conditions. researchgate.netresearchgate.net For instance, carbamoyl radicals, generated from oxamic acids, undergo a decarboxylative radical cascade cyclization to produce amide-containing chroman-4-ones. researchgate.net Similarly, alkoxycarbonyl radicals generated from oxalates in the presence of ammonium persulfate ((NH₄)₂S₂O₈) can be used to synthesize ester-containing chroman-4-ones. mdpi.com

Electrosynthesis offers another powerful metal-free alternative. proquest.com An electrochemically induced decarboxylative functionalization of chromone-3-carboxylic acids with N-hydroxyphthalimide (NHPI) esters as alkyl radical precursors provides a direct route to 2-substituted chroman-4-ones. proquest.com This method is notable for avoiding catalysts altogether, relying on electric current for the reductive decarboxylation of the NHPI esters. proquest.com

Furthermore, a metal- and aldehyde-free synthesis of 3-(arylmethyl)chroman-4-ones has been developed using a visible-light-driven photoredox-neutral strategy with an organic photocatalyst (3DPAFIPN). nih.govfrontiersin.org This reaction proceeds with good functional group tolerance, accommodating various substituents on the aromatic rings of the starting materials. nih.gov

Table 2: Comparison of Metal-Free Methodologies for Chroman-4-one Synthesis

| Methodology | Radical Source | Key Reagents/Conditions | Product Type | Citation |

|---|---|---|---|---|

| Cascade Radical Annulation | Oxamic Acids | K₂S₂O₈ | Carbamoylated Chroman-4-ones | researchgate.net |

| Cascade Radical Annulation | Oxalates | (NH₄)₂S₂O₈, DMSO-H₂O, 90 °C | Ester-containing Chroman-4-ones | mdpi.com |

| Electrosynthesis | N-hydroxyphthalimide esters | Electric current, reductant | 2-Alkyl-chroman-4-ones | proquest.com |

| Visible-Light Photocatalysis | Alkenoic Acid | 3DPAFIPN (photocatalyst), blue LED | 3-(Arylmethyl)chroman-4-ones | nih.govfrontiersin.org |

Visible light is an abundant, inexpensive, and sustainable energy source, and its use in photoredox catalysis has revolutionized organic synthesis. rsc.org Several methods for synthesizing chroman-4-one scaffolds utilize visible-light-mediated transformations. nih.govresearchgate.netnih.govresearchgate.net

A doubly decarboxylative Giese reaction has been developed for the synthesis of 2-substituted-chroman-4-ones. nih.govresearchgate.net This reaction couples chromone-3-carboxylic acids with N-(acyloxy)phthalimides, which serve as alkyl radical precursors. nih.govresearchgate.net The process involves two separate decarboxylation events, initiated by a photoredox catalyst under visible light irradiation, making it a unique application of free carboxylic acids as activated olefins in radical transformations. nih.govresearchgate.net

Cascade radical cyclizations of 2-(allyloxy)arylaldehydes can also be initiated by visible-light photoredox catalysis to construct 3-substituted chroman-4-ones. researchgate.net These reactions demonstrate broad substrate scope and mild reaction conditions. researchgate.net For example, a visible-light-driven, metal-free photoredox-neutral alkene acylarylation allows for the efficient synthesis of 3-(arylmethyl)chroman-4-ones from readily available alkenoic acids and cyanoarenes. nih.govfrontiersin.org This protocol operates at room temperature under blue LED irradiation using an organic photosensitizer. nih.govfrontiersin.org

Directed Functionalization Strategies for this compound Scaffolds

Beyond the synthesis of the core chroman ring system, its targeted functionalization is crucial for modulating biological activity and physicochemical properties. Strategies have been developed for the specific introduction of various substituents, including halogens and amino acid-derived fragments.

The incorporation of halogens into organic molecules is a common strategy in medicinal chemistry to alter properties such as lipophilicity, metabolic stability, and binding affinity. While direct halogenation of a pre-formed this compound can be challenging, several synthetic methods for chroman-4-ones are highly tolerant of halogen substituents on the starting materials, providing a straightforward route to halogenated products.

For example, the visible-light-driven, metal-free synthesis of 3-(arylmethyl)chroman-4-ones via alkene acylarylation has been shown to be compatible with a range of halogenated substrates. nih.gov Alkenoic acids bearing fluoro, chloro, and bromo substituents on the aromatic ring react efficiently to afford the corresponding halogenated chroman-4-ones in good yields. nih.gov Similarly, the electrochemical synthesis of 2-substituted chroman-4-ones proceeds effectively with halogen-substituted chromone-3-carboxylic acids. proquest.com

Table 3: Synthesis of Halogenated Chroman-4-one Derivatives

| Synthetic Method | Halogenated Precursor | Position of Halogen | Product | Citation |

|---|---|---|---|---|

| Alkene Acylarylation | Halogenated Alkenoic Acid | Aromatic ring | 3-(Halogenated-arylmethyl)chroman-4-one | nih.gov |

| Electrochemical Synthesis | Halogenated Chromone-3-carboxylic Acid | Chromone (B188151) ring | 2-Alkyl-6-halogen-chroman-4-one | proquest.com |

| Doubly Decarboxylative Reaction | Halogenated Chromone-3-carboxylic Acid | Chromone ring | 2-Alkyl-6/7-halogen-chroman-4-one | nih.gov |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved stability and pharmacokinetic properties. nih.govmdpi.comwjarr.com Incorporating amino acid side chains or peptidomimetic motifs onto the chroman scaffold can generate novel structures with potential therapeutic applications.

A visible-light-mediated synthesis has been developed for 3-alkyl-substituted chroman-4-one derivatives via the deaminative alkylation of amino acid-derived Katritzky salts. researchgate.net This approach allows for the tandem cyclization with o-(allyloxy)arylaldehydes, effectively transferring an alkyl group derived from a natural amino acid to the C3 position of the chroman-4-one core. researchgate.net This method exhibits good functional-group compatibility and provides access to a variety of chroman-4-ones decorated with fragments that mimic amino acid side chains. researchgate.net This strategy is significant as it directly links the structural diversity of amino acids, which are not directly encoded by the genetic code, to the privileged chroman scaffold, opening avenues for creating novel peptidomimetics. nih.gov The modification of the C-terminus of peptides is a known strategy to enhance biological activity, and linking a chroman moiety represents a novel approach in this area. nih.gov

Amide and Oxadiazole Analog Synthesis

The synthesis of amide and oxadiazole analogs of this compound involves multi-step strategies that leverage the reactivity of the carboxylic acid moiety. These transformations are crucial for creating structurally diverse molecules.

The formation of amide analogs typically begins with the activation of the parent this compound. A common method involves the use of coupling agents such as N,N'-carbonyldiimidazole (CDI). This reagent activates the carboxylic acid, facilitating a subsequent substitution reaction with a desired primary or secondary amine to yield the corresponding chroman-4-carboxamide. gu.se

The synthesis of 1,3,4-oxadiazole analogs can be achieved through several modern synthetic routes, often using the corresponding amide or carboxylic acid as a precursor. One advanced methodology involves an iridium-catalyzed reductive three-component coupling reaction. nih.govresearchgate.net This process can unite a tertiary amide (or lactam), a carboxylic acid, and (N-isocyanimino)triphenylphosphorane under mild conditions to form the α-amino 1,3,4-oxadiazole. nih.govresearchgate.net While this is a general method, it is applicable to the synthesis of complex chroman derivatives. Another established route involves the cyclization of a 1,2-diacylhydrazine, which itself can be formed from the reaction of a hydrazide with an activated carboxylic acid derivative. nih.gov Furthermore, 2-amino-1,3,4-oxadiazoles can be efficiently synthesized via the reaction of a hydrazide with cyanogen (B1215507) bromide under ultrasound-assisted conditions or through the cyclodesulfurization of acylthiosemicarbazides. researchgate.net

These transformations from a carboxylic acid to an amide and subsequently to an oxadiazole represent a common pathway for the late-stage functionalization of complex molecules.

Table 1: General Synthesis Strategies for Amide and Oxadiazole Analogs

| Target Analog | Precursor | Key Reagents/Reaction Type | Notes |

| Amide | This compound | N,N'-Carbonyldiimidazole (CDI), Amine | Activation of the carboxylic acid followed by nucleophilic substitution. gu.se |

| 1,3,4-Oxadiazole | Tertiary Amide, Carboxylic Acid | Iridium Catalyst, (N-isocyanimino)triphenylphosphorane | Reductive three-component coupling reaction. nih.govresearchgate.net |

| 1,3,4-Oxadiazole | Hydrazide, Carboxylic Acid Derivative | Dehydrating Agent | Traditional method involving cyclization of a diacylhydrazine intermediate. nih.gov |

| 2-Amino-1,3,4-Oxadiazole | Hydrazide | Cyanogen Bromide, Ultrasound | An efficient method for producing amino-substituted oxadiazoles. researchgate.net |

Pyridylmethylation Strategies

A notable strategy for the synthesis of pyridylmethyl-substituted chroman-4-ones is the doubly decarboxylative Michael-type addition. nih.gov This method provides an efficient route to C-C bond formation under Brønsted base catalysis, yielding biologically relevant 2-(pyridylmethyl)chroman-4-ones in good to excellent yields. nih.gov

The reaction involves the coupling of a pyridylacetic acid with a chromone-3-carboxylic acid. nih.gov The carboxylate group in each starting material serves a dual purpose: it activates the respective molecule and is subsequently removed via decarboxylation. nih.gov Mechanistic studies confirm the decarboxylative pathway. The process is initiated by the base-catalyzed decarboxylation of pyridylacetic acid to form a nucleophilic enolate intermediate. This intermediate then undergoes a Michael-type addition to the chromone-3-carboxylic acid, which subsequently decarboxylates to afford the final 2-(pyridylmethyl)chroman-4-one product. nih.gov

Optimization studies have shown that the reaction proceeds effectively using an organic base in a suitable solvent. nih.gov Attempts to develop an enantioselective variant of this cascade reaction using cinchona alkaloid derivatives as catalysts have also been explored. nih.gov

Table 2: Examples of Synthesized 2-(Pyridylmethyl)chroman-4-ones via Doubly Decarboxylative Addition

| Pyridylacetic Acid | Chromone-3-carboxylic Acid | Base | Product Yield |

| 2-Pyridylacetic acid | Chromone-3-carboxylic acid | DBU | 85% |

| 2-Pyridylacetic acid | 6-Chlorochromone-3-carboxylic acid | DBU | 89% |

| 2-Pyridylacetic acid | 6-Bromochromone-3-carboxylic acid | DBU | 91% |

| 4-Pyridylacetic acid | Chromone-3-carboxylic acid | DBU | 95% |

| Data sourced from a study on doubly decarboxylative synthesis. nih.gov |

Spiro-Compound Synthesis

The synthesis of spiro-compounds incorporating a chroman framework is a significant area of research, leading to complex three-dimensional structures. Several distinct strategies have been developed to construct these architectures.

One prominent method involves the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives. clockss.orgnih.gov A key step in a practical synthesis route is the reaction of a suitable 2-hydroxy-acetophenone derivative with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of a base like pyrrolidine. clockss.org This sequence proceeds via an initial condensation followed by an intramolecular oxa-Michael addition to form the spiro-chromanone ring system. clockss.org The resulting spiro-ketone can be further modified, for instance, by reduction with sodium borohydride (B1222165) to yield the corresponding spiro-alcohol. clockss.org

Another powerful technique for creating spiro-chromanones is the [4+2] cycloaddition reaction . This has been successfully employed in the regioselective synthesis of complex spiro[pyrrole-3,3'-chroman-4'-ones]. researchgate.net The reaction occurs between an (E)-3-arylidene-4-chromanone and a Reissert salt, such as 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) tetrafluoroborate, to produce the spiro-adducts in good yields. researchgate.net

Furthermore, spirocyclic chroman derivatives can be prepared starting from different points on the chroman scaffold. For example, a synthetic pathway beginning with (S)-chroman-4-amine has been used to generate spirocyclic chromane (B1220400) derivatives that act as p300/CBP inhibitors. nih.gov This highlights the versatility of the chroman core in accessing diverse spiro-compounds.

Table 3: Methodologies for Spiro-Compound Synthesis from Chroman Precursors

| Spiro-Compound Type | Key Precursor(s) | Key Reagents/Reaction Type | Reference |

| spiro[chroman-2,4'-piperidine] | 2-Hydroxy-acetophenone derivative, 4-Oxopiperidine derivative | Pyrrolidine (Base), Intramolecular oxa-Michael addition | clockss.org |

| spiro[pyrrole-3,3'-chroman] | (E)-3-Arylidene-4-chromanone, Reissert salt | [4+2] Cycloaddition | researchgate.net |

| spiro[chroman-4-oxazolidinedione] | (S)-Chroman-4-amine | Multi-step synthesis involving acylation and cyclization | nih.gov |

Molecular Structure Elucidation and Spectroscopic Analysis of Chroman 4 Carboxylic Acid

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid state, providing precise data on bond lengths, bond angles, and torsional angles. This technique is particularly crucial for establishing the absolute configuration of chiral centers. For a molecule like Chroman-4-carboxylic acid, which possesses a stereocenter at the C4 position, single-crystal X-ray diffraction would provide definitive proof of its (R) or (S) configuration.

While specific crystal structure data for this compound is not extensively detailed in publicly available literature, the analysis of closely related structures provides insight into the expected molecular geometry and intermolecular interactions. For instance, the crystal structure of 4-oxo-4H-chromene-3-carboxylic acid, a related chromone (B188151) derivative, has been determined. nih.gov In this analogue, the chromone ring system is essentially planar. nih.gov The crystal packing is stabilized by a network of stacking interactions and C–H···O hydrogen bonds. nih.gov An analysis of this compound would similarly reveal the conformation of the dihydropyran ring, which is not planar like a chromone ring, and detail the hydrogen-bonding networks formed by the carboxylic acid group, which typically exist as hydrogen-bonded dimers in the solid state. libretexts.org

The type of data obtained from a single-crystal X-ray analysis is summarized in the table below, using the reported data for 4-oxo-4H-chromene-3-carboxylic acid as a representative example.

Table 1: Example Crystal Data for a Related Chromone Derivative (4-oxo-4H-chromene-3-carboxylic acid) This table is for illustrative purposes to show the type of data obtained from X-ray crystallography.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C10H6O4 | nih.gov |

| Molecular Weight | 190.15 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Unit Cell Dimensions | a = 18.017 Å, b = 5.549 Å, c = 8.017 Å, β = 92.49° | nih.gov |

| Intermolecular Interactions | Stacking interactions and C–H···O hydrogen bonds | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution. Through a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HMBC, the precise connectivity of atoms can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the dihydropyran ring, and the highly deshielded carboxylic acid proton. The carboxylic acid proton characteristically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.orglibretexts.org The protons on the carbon adjacent to the carboxylic acid (H4) would also be shifted downfield. The aromatic protons would appear in the typical aromatic region, with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to resonate in the 160-180 ppm range. libretexts.org The carbons of the aromatic ring and the aliphatic carbons of the chroman moiety would appear in their characteristic regions. Data from related chroman-4-one structures can help in assigning these signals. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general chemical shift ranges for functional groups and data from analogous structures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | 10.0 - 12.0 (broad s) | 170 - 185 | Shift is concentration and solvent dependent. libretexts.orgprinceton.edu |

| C2 | ~4.3 (m) | ~65 | Protons are diastereotopic. |

| C3 | ~2.2 (m) | ~25 | Protons are diastereotopic. |

| C4 | ~3.8 (t) | ~40 | Shifted downfield by adjacent COOH group. |

| C4a | - | ~120 | Quaternary carbon. |

| C5-C8 | 6.8 - 7.5 (m) | 115 - 130 | Aromatic region, specific shifts depend on substitution. |

| C8a | - | ~155 | Quaternary carbon attached to oxygen. |

Mass Spectrometry Fragmentation Pathways and Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (Molecular Weight: 178.18 g/mol ), electron ionization (EI) would likely induce several characteristic fragmentation pathways common to carboxylic acids.

A primary fragmentation would be the cleavage of bonds adjacent to the carbonyl group. libretexts.org The loss of the entire carboxyl group as a radical (•COOH) would lead to a fragment ion at m/z 133 ([M-45]⁺). Another common fragmentation is the loss of a hydroxyl radical (•OH), resulting in a prominent acylium ion at m/z 161 ([M-17]⁺). libretexts.org The molecular ion peak ([M]⁺) at m/z 178 would also be expected. Further fragmentation of the chroman ring system can occur, such as through a retro-Diels-Alder reaction, leading to additional diagnostic peaks.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 178 | [M]⁺ | [C10H10O3]⁺• | Molecular Ion |

| 161 | [M - OH]⁺ | [C10H9O2]⁺ | Loss of hydroxyl radical, formation of an acylium ion. libretexts.org |

| 133 | [M - COOH]⁺ | [C9H9O]⁺ | Loss of carboxyl group. libretexts.org |

| 134 | [M - CO2]⁺• | [C9H10O]⁺• | Decarboxylation. |

| 105 | [C8H9]⁺ | [C8H9]⁺ | Further fragmentation of the [M - COOH]⁺ ion. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Specific Optical Rotation (SOR), are indispensable for investigating the stereochemistry of chiral molecules. mdpi.com These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample. photophysics.com For this compound, the C4 atom is a chiral center, leading to two enantiomers, (R) and (S).

The absolute configuration of these enantiomers can be determined by analyzing their CD spectra. The chromane (B1220400) ring system has a defined helicity, and empirical helicity rules correlate the sign of the Cotton effects in the CD spectrum with the absolute configuration. researchgate.net Studies on related chiral chromanes have established that the helicity of the dihydropyran ring dictates the sign of specific electronic transitions in the CD spectrum. mdpi.comresearchgate.net For example, for 2-carboxyl chromanes, a P-helicity (clockwise twist) of the ring has been correlated with a positive specific optical rotation. mdpi.com A similar correlation would be expected for the 4-substituted analogue.

By comparing the experimentally measured CD spectrum of an enantiomer of this compound with spectra predicted by quantum mechanical calculations, the absolute configuration can be confidently assigned. This combination of experimental and theoretical chiroptical analysis provides a powerful, non-destructive alternative to X-ray crystallography for stereochemical characterization.

Computational Chemistry and Theoretical Investigations of Chroman 4 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic properties. By approximating the many-electron wavefunction in terms of the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like Chroman-4-carboxylic acid.

The electronic structure of a molecule governs its physical and chemical properties. In the carboxylic acid group, the carbon and both oxygen atoms are typically sp2 hybridized, forming a planar structure with delocalized π electrons. This delocalization contributes to the stability of the carboxylate anion.

Theoretical studies on closely related isomers, such as chromone-3-carboxylic acid, provide valuable insights into the electronic landscape. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding electronic transitions and reactivity. For chromone-3-carboxylic acid, calculations have shown that the HOMO is primarily located on the pyrone ring, while the LUMO is centered on the carboxylic acid group. This indicates that an electronic transition from the ground state to the first excited state involves a charge transfer from the pyrone ring system to the carboxylic acid moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For chromone-3-carboxylic acid, the calculated HOMO-LUMO energy gap is 2.9494 eV. Similar analyses for this compound would be essential to characterize its specific electronic behavior.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These mathematical expressions, derived from the molecule's electronic structure, predict its behavior in chemical reactions. Key global reactivity descriptors include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Hardness (η) and Softness (S) : Measure the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ) : Measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

These descriptors are invaluable for predicting reactivity, toxicity, and other properties of bioactive molecules. For instance, the electrophilicity of carboxylic acid functionalities can be enhanced at specific carbon positions within a molecule. While specific DFT calculations for this compound are not extensively documented, data from the analogous chromone-3-carboxylic acid can serve as a reference.

Table 1: Calculated Global Reactivity Descriptors for Chromone-3-carboxylic Acid This interactive table presents DFT-calculated values for key reactivity descriptors of a structural isomer, providing insight into its chemical behavior.

| Descriptor | Symbol | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -5.6844 |

| LUMO Energy | E_LUMO | -2.7350 |

| Energy Gap | ΔE | 2.9494 |

| Ionization Potential | I | 5.6844 |

| Electron Affinity | A | 2.7350 |

| Electronegativity | χ | 4.2097 |

| Global Hardness | η | 1.4747 |

| Global Softness | S | 0.6781 |

| Electrophilicity Index | ω | 5.9923 |

Source: Based on data for chromone-3-carboxylic acid.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for defining atomic and bonding properties based on the topology of the electron density. QTAIM partitions a molecule into atomic basins, each containing a single nucleus that acts as an attractor for the electron density.

This approach allows for the characterization of chemical bonds by locating bond critical points (BCPs) in the electron density between two nuclei. The properties at these BCPs, such as the electron density value and its Laplacian, provide a quantitative description of the bond's nature (e.g., covalent vs. ionic or closed-shell interaction). QTAIM enables the calculation of various atomic properties, providing a framework to understand the additive and characteristic nature of functional groups within a molecule.

While QTAIM is a powerful tool for elucidating molecular structure and bonding, specific studies applying this method to characterize the intramolecular interactions and bonding topology of this compound are not prominent in the surveyed scientific literature. Such an analysis would be beneficial to precisely define the atomic charges and the nature of the covalent and non-covalent interactions within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate a trajectory of conformations, providing a dynamic picture of the molecule's behavior. This technique is essential for conformational analysis, which aims to identify the diverse, low-energy three-dimensional structures a flexible molecule can adopt.

For a molecule like this compound, MD simulations can explore its conformational landscape, revealing the most stable or populated conformers in different environments (e.g., in a vacuum or in a solvent). The quality of the simulation depends heavily on the accuracy of the force field used, which defines the potential energy of the system. By analyzing the simulation trajectory, one can understand how intermolecular interactions, such as hydrogen bonds with solvent molecules or other solutes, influence the molecule's structure and dynamics.

Although MD simulations are a standard tool for studying molecular conformation and interactions, specific studies detailing the conformational preferences and intermolecular interaction patterns of this compound are not widely available in the reviewed literature. Applying this method could provide significant insights into its behavior in biological systems, such as how it fits into a receptor binding pocket.

Computational Elucidation of Reaction Mechanisms

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome and designing new synthetic routes. Computational chemistry offers tools to elucidate reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves locating the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

The synthesis of the chroman-4-one core, a structure closely related to this compound, has been the subject of mechanistic studies. For example, a method for synthesizing ester-containing chroman-4-ones involves a cascade radical cyclization. Preliminary mechanistic experiments, supported by DFT calculations, suggest a pathway initiated by the generation of an alkoxycarbonyl radical. Another study details a doubly decarboxylative Michael-type addition to form chroman-4-one derivatives, confirming the reaction pathway through mechanistic studies. These investigations demonstrate how computation can validate or propose reaction pathways, providing a step-by-step description of bond-breaking and bond-forming events.

In Silico Prediction of Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers, and predicting and controlling this stereoselectivity is a major goal in organic synthesis. In silico methods are increasingly used to predict the stereochemical outcome of reactions by calculating the relative energies of the different diastereomeric or enantiomeric transition states. The pathway with the lower activation energy is predicted to be the major product channel.

In the synthesis of chroman derivatives, computational studies have been used to explain observed stereoselectivity. For instance, in the synthesis of a 3-bromo-2-pentylchroman-4-one, a diastereomeric mixture was obtained with the cis-isomer as the major product. Computational studies were performed to confirm the higher thermodynamic stability of this cis-product. Furthermore, research into developing enantioselective syntheses of chroman-4-ones has involved screening various chiral organocatalysts. While the initial attempts yielded low enantioselectivity, this is an area where computational screening of catalyst-substrate interactions could be instrumental in designing more effective catalysts for the asymmetric synthesis of chroman derivatives.

Applications of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) into chemical research is revolutionizing the study and application of complex molecules like this compound. nih.govpatsnap.com These computational tools offer powerful methods for predicting molecular behavior, optimizing chemical reactions, and accelerating the discovery of new applications. sciety.orgnih.gov In the context of this compound, AI and ML are poised to significantly enhance research efficiency, particularly in the development of predictive reactivity models and the optimization of synthetic pathways.

Predicting the chemical reactivity of this compound and its derivatives is a key challenge that can be addressed by machine learning. By training algorithms on large datasets of known chemical reactions, it is possible to develop models that can forecast the outcomes of new, untested reactions. researchgate.netresearchgate.net These models can predict various parameters, including reaction yield, selectivity, and the likelihood of side-product formation.

Machine learning algorithms such as random forests, neural networks, and support vector machines are well-suited for this purpose. researchgate.netnih.gov They can identify complex, non-linear relationships between molecular descriptors (e.g., electronic properties, steric hindrance, bond energies) and reaction outcomes. For this compound, this means that researchers can computationally screen a wide range of potential reactants and conditions to identify the most promising avenues for further experimental investigation. This data-driven approach minimizes the need for extensive trial-and-error experimentation, saving time and resources. sciety.org

The development of these predictive models typically involves the following steps:

Data Curation: Assembling a large and diverse dataset of reactions involving chroman structures and carboxylic acids. This data is often sourced from chemical literature and reaction databases. nih.gov

Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors for each reactant and product.

Model Training: Training an ML algorithm on the curated dataset to learn the relationship between the molecular descriptors and the observed reaction outcomes.

Model Validation: Testing the model's predictive accuracy on a separate set of reactions that were not used during training. researchgate.net

The insights gained from these predictive models can guide the synthesis of novel this compound derivatives with desired chemical properties, accelerating the discovery of new functional molecules.

Table 1: Illustrative Example of a Dataset for Training a Reactivity Prediction Model for this compound Derivatives

| Derivative | Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Predicted Yield (%) |

|---|---|---|---|---|---|---|---|

| 6-Nitro-chroman-4-carboxylic acid | Methanol | H2SO4 | Methanol | 60 | 12 | 85 | 88 |

| 7-Methoxy-chroman-4-carboxylic acid | Thionyl chloride | N/A | Toluene | 80 | 4 | 92 | 90 |

| This compound | Benzylamine | DCC | DCM | 25 | 24 | 78 | 80 |

This table is for illustrative purposes to demonstrate the type of data used in ML models.

These AI systems leverage vast reaction databases and sophisticated algorithms, such as Monte Carlo tree search and deep neural networks, to navigate the complex landscape of possible synthetic routes. nih.gov They can evaluate potential pathways based on multiple criteria, including:

Number of reaction steps

Cost of starting materials

Safety and environmental impact of the reagents and solvents chemcopilot.com

The integration of AI with automated robotic systems also holds the promise of creating fully autonomous platforms for chemical synthesis. In such a system, an AI could design a synthetic pathway, and a robot could then carry out the synthesis in the lab, with the results being fed back to the AI for further optimization.

| Estimated Cost | High | Moderate |

This table provides a hypothetical comparison to illustrate the potential benefits of AI in synthesis optimization.

Structure Reactivity Relationships and Mechanistic Foundations in Chroman 4 Carboxylic Acid Chemistry

Systematic Investigation of Substituent Electronic and Steric Effects on Reaction Pathways

The reactivity of the chroman-4-carboxylic acid framework is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents exert control over reaction pathways and rates through a combination of electronic and steric effects.

Electronic Effects: The electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—modulate the electron density throughout the molecule, affecting the reactivity of the carboxyl group and the stability of reaction intermediates. These effects can be quantified using the Hammett equation, which provides a linear free-energy relationship:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position, meta or para), and ρ is the reaction constant (which reflects the sensitivity of the reaction to electronic effects). wikipedia.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are strongly electron-withdrawing. wikipedia.org They increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive (-I) and/or resonance (-M) effects. wikipedia.org In reactions where a negative charge develops in the transition state, EWGs typically accelerate the reaction rate (ρ > 0). viu.ca

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) donate electron density. A methoxy group in the para position, for instance, can decrease acid strength relative to benzoic acid. libretexts.org In reactions proceeding through a carbocationic intermediate, EDGs can stabilize the positive charge, leading to significant rate acceleration (negative ρ value). viu.ca

Studies on related 2,2-dimethylchroman-4-one (B181875) derivatives have shown a good correlation between substituent chemical shifts and Hammett parameters for carbons para to the substituent, but a poor correlation for meta carbons, where the electronic effect is less effectively transmitted. mdpi.com This suggests that while electronic effects are significant, their transmission depends heavily on their position relative to the reactive center.

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reagents to a reaction site, a phenomenon known as steric hindrance. This effect is particularly important for ortho-substituents, which are in close proximity to the carboxyl group at the 4-position. Due to the complexity and reaction-specific nature of steric interactions, the Hammett equation often fails for ortho-substituted compounds. libretexts.org Large, bulky groups can block access to the carbonyl carbon or the carboxylic proton, slowing down reactions or favoring alternative pathways that are less sterically demanding.

The following table summarizes the electronic nature of common substituents and their general effect on the acidity of a benzoic acid analogue, which serves as a model for the this compound system.

Interactive Data Table: Substituent Effects on Acidity

| Substituent (R) | Position | Hammett Constant (σ) | Effect on Acidity | Electronic Effect Type |

|---|---|---|---|---|

| -NO₂ | para | 0.78 | Increases | Strong EWG (-I, -M) |

| -CN | para | 0.66 | Increases | Strong EWG (-I, -M) |

| -Cl | para | 0.23 | Increases | EWG (-I, +M) |

| -H | - | 0.00 | Reference | Reference |

| -CH₃ | para | -0.17 | Decreases | EDG (+I) |

| -OCH₃ | para | -0.27 | Decreases | Strong EDG (+M, -I) |

Data derived from established Hammett constant tables. viu.calibretexts.org

Detailed Elucidation of Radical and Ionic Reaction Mechanisms

The transformation of this compound and its precursors can proceed through distinct radical or ionic intermediates, leading to a diverse array of products. The chosen pathway is often dictated by reaction conditions, such as the presence of initiators, catalysts, or light.

Radical Reaction Mechanisms: Radical reactions have become a powerful tool in organic synthesis due to their unique reactivity and tolerance for various functional groups. rsc.org A key reaction involving precursors to chroman-4-carboxylic acids is the decarboxylative Giese reaction . nih.govua.es This process typically involves the photoredox-catalyzed generation of a carbon-centered radical from a carboxylic acid, which then adds to an electron-deficient alkene (a Michael acceptor). hw.ac.uk

For chromone-3-carboxylic acids, the mechanism under visible-light photocatalysis generally follows these steps: ua.eshw.ac.uk

Initiation: A photocatalyst (PC), such as an iridium complex or an organic dye, absorbs visible light and is promoted to an excited state (PC*). hw.ac.uk This excited state is a potent oxidant and can accept an electron from the carboxylate (formed by deprotonation of the carboxylic acid).

Decarboxylation: The resulting carboxyl radical is unstable and rapidly undergoes decarboxylation, extruding CO₂ and generating a carbon-centered radical at the C3 position of the chromone (B188151) ring.

Propagation (Addition): This nucleophilic carbon radical adds to a suitable Michael acceptor in a Giese-type conjugate addition.

Reduction and Protonation: The resulting radical intermediate is then reduced by the reduced form of the photocatalyst (PC⁻) to form a carbanion, which is subsequently protonated by the solvent or an additive to yield the final product. This step regenerates the ground-state photocatalyst, closing the catalytic cycle. hw.ac.uk

Radical cascade cyclizations of o-allyloxybenzaldehydes are another powerful strategy for synthesizing 3-substituted chroman-4-ones, which are structurally related to the target acid. researchgate.net These reactions proceed via an intramolecular radical addition to form the chroman ring system. researchgate.netrutgers.edu

Ionic Reaction Mechanisms: Ionic mechanisms involve the formation of charged intermediates such as carbocations or carbanions. The hydrolysis of esters or the reaction of acyl halides, both derivatives of carboxylic acids, are classic examples of ionic reactions proceeding through nucleophilic acyl substitution. youtube.com

A Brønsted acid-catalyzed reaction can be used to synthesize chromene derivatives, which are related to chromans. researchgate.net The mechanism relies on the formation of an allylic carbocation, whose fate is directed by a chiral counteranion in asymmetric variants. researchgate.net For this compound itself, many reactions of the carboxyl group proceed via ionic pathways. For example, esterification under acidic conditions (Fischer esterification) involves:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: An alcohol molecule attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination: A molecule of water is eliminated, reforming the carbonyl double bond and yielding a protonated ester.

Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.

Influence of Catalytic Systems on Reaction Selectivity and Efficiency

Catalysis is fundamental to controlling the outcome of reactions involving the this compound scaffold. The choice of catalyst can dramatically alter the selectivity (chemoselectivity, regioselectivity, and stereoselectivity) and efficiency (reaction rate and yield) of a given transformation.

Catalytic Systems and Their Impact:

Photoredox Catalysis: As discussed previously, visible-light photoredox catalysis is highly effective for decarboxylative functionalization. ua.eshw.ac.uk The efficiency and selectivity can be tuned by changing the photocatalyst (e.g., iridium vs. organic dyes like acridinium (B8443388) salts), solvent, and additives. ua.esresearchgate.net For instance, certain photocatalysts perform better at lower catalyst loadings, enhancing the sustainability of the process. researchgate.net This method allows for the formation of C-C bonds under mild conditions, often with high yields. nih.gov

Transition-Metal Catalysis: Palladium and copper catalysts are widely used for cross-coupling reactions to construct the chroman core or modify it. researchgate.net For example, Pd-catalyzed intramolecular C-O bond formation is a key step in synthesizing chromanone derivatives from halo-phenols. The choice of ligand on the metal center is critical for controlling reactivity and preventing side reactions. researchgate.net Metallaphotoredox catalysis, which combines a transition metal catalyst with a photocatalyst, enables novel transformations by merging one- and two-electron pathways, allowing for the cross-ketonization of two distinct carboxylic acids, for example. nih.gov

Organocatalysis: Small organic molecules can also serve as powerful catalysts. For the synthesis of chromene derivatives, pyridine-2-carboxylic acid has been used as a bifunctional acid-base catalyst, promoting multicomponent reactions with high atom economy and excellent yields (up to 98%) under green conditions (e.g., water-EtOH solvent). rsc.org Such catalysts are often recyclable, adding to the process's sustainability. rsc.org

The following table provides a comparative overview of different catalytic systems used in the synthesis of chroman derivatives.

Interactive Data Table: Comparison of Catalytic Systems for Chroman Synthesis

| Reaction Type | Catalyst System | Key Features | Typical Yield | Selectivity Control |

|---|---|---|---|---|

| Decarboxylative Giese Reaction | Ir[dF(CF₃)ppy]₂(dtbby)PF₆ (Photocatalyst) | Mild conditions, visible light, broad substrate scope | Good to Excellent | Addition is trans to existing substituents |

| Decarboxylative Giese Reaction | [Acr⁺-Mes]ClO₄ (Organo-photocatalyst) | Transition-metal-free, room temperature | Good | High regioselectivity for 1,4-addition |